Cas no 4428-13-1 (1,1,2-Triphenylethanol)
1,1,2-Triphenylethanol structure
Product Name:1,1,2-Triphenylethanol
1,1,2-Triphenylethanol Chemical and Physical Properties
Names and Identifiers
-
- 1,1,2-triphenylethanol
- Α,Α-DIPHENYL-BENZENEETHANOL
- 1,1,2-triphenyl-1-ethanol
- 1,1,2-triphenylethan-1-ol
- 1,1,2-Triphenyl-ethanol
- 1,2-Triphenylethanol
- A-benzylbenzhydrol
- ALPHA-BENZYLBENZHYDROL
- benzyldiphenylcarbinol
- diphenylbenzylcarbinol
- Ethanol,1,2-triphenyl
- triphenyl-1,1,2 ethanol-1
- triphenylethanol
- Benzeneethanol, .alpha.,.alpha.-diphenyl-
- NSC56476
- Ethanol,1,2-triphenyl-
- NCIOpen2_002305
- Benzhydrol, .alpha.-benzyl-
- Benzeneethanol,.alpha.-diphenyl-
- Phenethyl alcohol,.alpha.-diphenyl-
- 1-BENZYL-1,1-DIPHENYLMETHANOL
- A826526
- 4428-13-1
- FT-0655235
- QMPKJVBRCQVFLL-UHFFFAOYSA-N
- CHEMBL118088
- alpha,alpha-Diphenylbenzeneethanol
- NS00048484
- NSC-56476
- AKOS024323338
- SCHEMBL912792
- DTXSID60871076
- 1,1,2-Triphenylethanol
-
- Inchi: 1S/C20H18O/c21-20(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15,21H,16H2
- InChI Key: QMPKJVBRCQVFLL-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1)(C1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 274.13600
- Monoisotopic Mass: 274.135765
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 20.2
Experimental Properties
- Density: 1.0338 (rough estimate)
- Melting Point: 89.5°C
- Boiling Point: 377.34°C (rough estimate)
- Flash Point: 153.1 °C
- Refractive Index: 1.4880 (estimate)
- PSA: 20.23000
- LogP: 4.16520
1,1,2-Triphenylethanol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1,1,2-Triphenylethanol Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
4428-13-1 (1,1,2-Triphenylethanol) Related Products
- 108998-83-0((S)-1,1,2-Triphenyl-1,2-ethanediol)
- 1565-75-9(2-phenylbutan-2-ol)
- 1636-34-6(2,3-Diphenylbutane-2,3-diol)
- 464-72-2(1,1,2,2-Tetraphenylethane-1,2-diol)
- 1565-71-5(3-Phenyl-3-pentanol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk